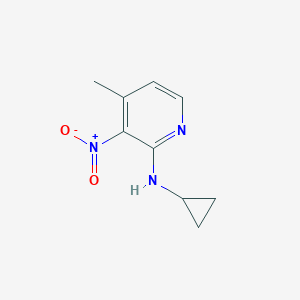
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . It is primarily used as an intermediate in the preparation of Nevirapine metabolites . This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and a nitro group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Nitration: Introduction of the nitro group to the pyridine ring.
Methylation: Introduction of the methyl group to the pyridine ring.
The specific reaction conditions and reagents used in these steps can vary, but common reagents include cyclopropyl bromide for cyclopropylation, nitric acid for nitration, and methyl iodide for methylation. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The cyclopropyl, methyl, and nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Antiviral Applications
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine serves as an important intermediate in the synthesis of Nevirapine metabolites, a drug used in the treatment of HIV. Its role in the preparation of these metabolites highlights its significance in antiviral drug development .
Potassium Channel Blocker
The compound has shown potential as a potassium channel blocker, which may be beneficial in treating neurological disorders. This application stems from its ability to interact with biological targets effectively, making it a candidate for further pharmacological studies .
Material Science
The unique chemical properties of this compound allow it to be explored as a building block in material science. Its reactivity and structural features can lead to novel materials with specific properties, although detailed studies are still required to fully understand these applications.
Research into the biological activities of this compound indicates that it may exhibit various pharmacological effects due to its functional groups. The compound's interactions with biological targets are crucial for understanding its potential therapeutic uses. Preliminary studies suggest that it may influence pathways related to neuroprotection and cellular signaling .
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine can be compared with similar compounds such as:
N-Cyclopropyl-4-methyl-2-pyridinamine: Lacks the nitro group, which affects its reactivity and applications.
N-Cyclopropyl-3-nitro-2-pyridinamine: Lacks the methyl group, which influences its chemical properties and uses.
N-Cyclopropyl-4-methyl-3-nitro-2-pyridine: Lacks the amine group, which affects its biological activity and interactions.
These comparisons highlight the unique features of this compound, particularly its combination of cyclopropyl, methyl, and nitro groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUKOOUYNDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440710 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284686-17-5 |
Source


|
| Record name | AGN-PC-0N59LM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













